(R)-1-ethyl-5-methylpiperazin-2-one
Overview
Description
“®-1-ethyl-5-methylpiperazin-2-one”, also known as EMP, is a cyclic organic compound. It has the empirical formula C7H14N2O and a molecular weight of 142.20 .
Molecular Structure Analysis
The SMILES string for this compound isCCN1CC@@HNCC1=O
. The InChI is 1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1
. Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Crystal Structure Analysis
The molecule has been studied for its structural characteristics in various compounds. For instance, Ozbey, Kuş, and Göker (2001) analyzed the crystal structure of a related compound, highlighting the importance of X-ray crystallography in understanding the molecular conformation and interactions in such compounds (Ozbey, Kuş, & Göker, 2001).
Drug Development and Pharmacology
In drug development, derivatives of this molecule have been explored for various therapeutic purposes. For example, Łażewska et al. (2019) discussed the synthesis of triazine derivatives with (R)-1-ethyl-5-methylpiperazin-2-one for potential application in treating conditions related to the serotonin 5-HT6 receptor (Łażewska et al., 2019). Similarly, Zhang Hong-ying (2012) studied its derivatives for their effect on learning and memory reconstruction in mice (Zhang Hong-ying, 2012).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of compounds containing this molecule. Hajlaoui et al. (2012) described the synthesis of organic-inorganic hybrids incorporating chiral diamines, demonstrating the versatility of these compounds in chemical synthesis (Hajlaoui et al., 2012).
Analytical Chemistry
In analytical chemistry, (R)-1-ethyl-5-methylpiperazin-2-one derivatives are used as reagents. Jin et al. (2020) employed a derivative as a derivatization reagent for the ultrasensitive detection of amine enantiomers in HPLC-MS/MS, showing its utility in precise analytical methods (Jin et al., 2020).
properties
IUPAC Name |
(5R)-1-ethyl-5-methylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYDMPIWDDERB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@H](NCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659971 | |
Record name | (5R)-1-Ethyl-5-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-ethyl-5-methylpiperazin-2-one | |
CAS RN |
1068149-98-3 | |
Record name | (5R)-1-Ethyl-5-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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